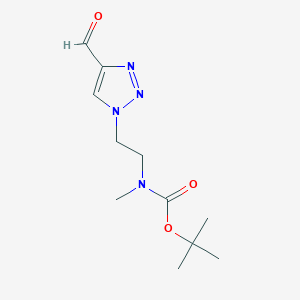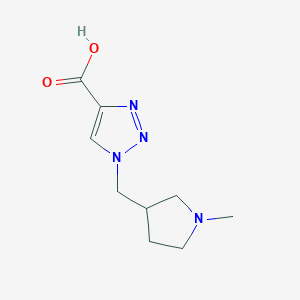
3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C10H18F2N2O. The molecular weight is 220.26 g/mol.Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,2,4-Triazole derivatives have been found to possess significant antimicrobial properties. They can be designed to target specific bacteria or fungi, making them valuable in the development of new antibiotics and antifungal agents .
Anticancer and Antitumor Activity
These compounds exhibit a wide range of activities against various cancer cell lines. They can be synthesized and evaluated for their potential to inhibit the growth of tumors or cancerous cells .
Antiviral Applications
Triazole derivatives are also important in antiviral therapy. They can be structured to combat different viruses, contributing to the treatment of viral infections .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of triazole derivatives make them candidates for the development of new pain relief and anti-inflammatory medications .
Antidepressant and Anticonvulsant Properties
These compounds have been associated with central nervous system activities, including antidepressant and anticonvulsant effects, which could lead to new treatments for depression and epilepsy .
Agrochemical Applications
Triazole derivatives play a role in agriculture as well. They can be used in the synthesis of agrochemicals due to their biological activities .
Material Science
In material science, these compounds contribute to the development of new materials with unique properties, potentially useful in various technological applications .
Organocatalysis
They are also significant in organocatalysis, aiding in chemical reactions that are crucial in industrial processes .
Safety and Hazards
The safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately .
Propiedades
IUPAC Name |
3-amino-1-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-2-6-14(7-8)9(15)4-5-13/h8H,2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEZCXNDMWWQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)CCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















